Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Properties
CAS No. |
1256817-19-2 |
|---|---|
Molecular Formula |
C8H6FN3O2 |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
methyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6FN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) |
InChI Key |
LTLCSMUVOGRSBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=NN1)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification During Cyclocondensation
Recent advances enable one-pot synthesis by incorporating the ester group during cyclocondensation. For example, using methyl carboxyethyl trichloromethyl enones with fluorinated hydrazines under refluxing methanol yields the target compound directly. This method avoids purification of intermediates, improving overall efficiency (Table 1).
Table 1: Comparison of Esterification Methods
| Method | Starting Material | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Post-synthetic methylation | 5-Fluoro-3-carboxylic acid | H2SO4 | MeOH | 72–85 | |
| One-pot cyclocondensation | Trichloromethyl enone | AC-SO3H | EtOH | 68–80 |
Optimization of Reaction Conditions
Catalyst Selection
Solid acid catalysts like AC-SO3H enhance regioselectivity and reduce side reactions. In gram-scale syntheses, AC-SO3H improved yields by 15–20% compared to homogeneous catalysts.
Solvent and Temperature Effects
-
Ethanol : Favors cyclization and fluorine retention due to moderate polarity.
-
Methanol : Accelerates methanolysis of trichloromethyl groups but may reduce thermal stability of fluorinated products.
-
Room temperature : Minimizes decomposition but requires longer reaction times (24–48 hours).
Mechanistic Insights
The formation of Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate proceeds through:
-
Nucleophilic attack : Hydrazine derivatives attack electrophilic carbons in enones or pyridine precursors.
-
Cyclization : Intramolecular dehydration forms the pyrazolo[3,4-b]pyridine core.
-
Fluorine incorporation : Electrophilic substitution or fluorinated building block integration.
-
Esterification : Methanolysis or alkylation completes the structure .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-deficient pyridine ring.
Mechanistic Insight :
The fluorine atom’s substitution follows a two-step process:
-
Deprotonation of the pyridine nitrogen, generating a more electron-deficient ring.
-
Attack by the nucleophile (e.g., OH⁻, NH3) at position 5, facilitated by the para-directing effect of the ester group .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings, enabling structural diversification.
Example :
Reaction with 4-methoxyphenylboronic acid under Suzuki conditions produces a 5-aryl-substituted derivative, enhancing π-stacking interactions in drug design.
Hydrolysis and Decarboxylation
The methyl ester undergoes hydrolysis under acidic or basic conditions, followed by potential decarboxylation.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6 M HCl, reflux, 8 h | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | 90% | |
| NaOH (aq), 120°C, 24 h | Decarboxylated pyrazolopyridine | 68% |
Mechanism :
-
Step 1 : Ester hydrolysis to the carboxylic acid via nucleophilic acyl substitution.
-
Step 2 : Decarboxylation under thermal conditions, releasing CO2 and forming a C–H bond at position 3 .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles through intramolecular cyclization.
Key Observation :
Cyclization with POCl3 proceeds via electrophilic activation of the carbonyl group, followed by ring closure at position 4 .
Oxidation and Reduction
The ester and pyridine moieties undergo redox transformations.
Note : Selective reduction of the ester to a hydroxymethyl group preserves the fluorine substituent, enabling further functionalization.
Comparative Reactivity of Analogues
The fluorine atom and ester group significantly alter reactivity compared to non-fluorinated or non-ester analogues:
| Compound | Reactivity with NaOH | Suzuki Coupling Efficiency |
|---|---|---|
| Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | High (90% hydrolysis) | 85% |
| Methyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Moderate (65%) | 72% |
| Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Low (30%) | 55% |
Mechanistic Case Study: Gould-Jacobs Reaction
A retro-synthetic approach using diethyl 2-(ethoxymethylene)malonate (11 ) and 5-fluoro-3-aminopyrazole (6 ) yields the target compound via:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against various pathogenic bacteria and fungi.
- Case Study : A study reported that certain pyrazole derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
Antifungal Activity
The antifungal properties of Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have also been investigated. Compounds derived from this structure were tested against several fungal strains.
- Case Study : In vitro assays indicated that some derivatives showed over 50% inhibition against Gibberella zeae, outperforming traditional fungicides .
Protein Kinase Inhibition
The compound has been explored for its ability to inhibit protein kinases, which are critical in various signaling pathways related to cancer and other diseases.
- Research Findings : A study highlighted that specific derivatives exhibited promising protein kinase inhibitory activity, suggesting their potential use in cancer therapy .
Antioxidant Properties
Antioxidant activities of pyrazolo[3,4-b]pyridine derivatives have been evaluated using various assays.
- Research Findings : Compounds demonstrated significant free radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine vs. Bromine
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-84-3) replaces fluorine with bromine at position 4. This substitution increases molecular weight to 256.06 g/mol (C₈H₆BrN₃O₂) and alters reactivity. Bromine’s larger atomic radius and polarizability enhance suitability for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in drug discovery. In contrast, fluorine’s electronegativity improves metabolic stability and bioavailability in final drug candidates .
Ester Chain Length: Methyl vs. Ethyl
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7) extends the ester chain to ethyl (C₉H₈FN₃O₂, MW: 225.18 g/mol). The ethyl group marginally increases lipophilicity, which may influence solubility and pharmacokinetics. However, this modification is less impactful than halogen substitution .
Complex Derivatives: Benzyl-Substituted Analogs
Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1361232-72-5) introduces a 2-fluorobenzyl group at position 1. This modification drastically increases molecular weight to 317.29 g/mol (C₁₆H₁₃F₂N₃O₂) and enhances binding affinity to biological targets, as seen in vericiguat’s synthesis .
Protective Group Variations
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 155601-71-1) incorporates a tert-butyl carbamate (Boc) group. This protective group increases steric bulk (C₁₂H₁₄FN₃O₂, MW: 267.26 g/mol) and stabilizes intermediates during multi-step syntheses .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 289.24 g/mol
- CAS Number : 2135333-04-7
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various viruses, particularly Herpes Simplex Virus (HSV) and other RNA viruses.
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral enzyme functions. For instance, certain derivatives have shown effectiveness as neuraminidase inhibitors, which are critical in the life cycle of influenza viruses .
| Compound | Viral Activity | Reference |
|---|---|---|
| This compound | Anti-HSV-1 | |
| Compound A | Neuraminidase inhibitor | |
| Compound B | Anti-VSV activity |
Anticancer Activity
This compound has also been explored for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Lines Tested : The compound has shown promising results against breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MDA-MB-231 | 10 | Apoptosis | |
| HCT116 | 15 | Cell Cycle Arrest | |
| A375 | 12 | Antiproliferative |
Study on Antiviral Efficacy
In a study evaluating the antiviral efficacy of various pyrazolo[3,4-b]pyridine derivatives, this compound was tested against HSV-1. The results indicated that this compound exhibited significant antiviral activity with an effective concentration leading to a reduction in viral titers by over 90% in infected cell cultures .
Anticancer Research
A detailed investigation into the anticancer properties of this compound revealed its capability to induce apoptosis in cancer cells. The study employed flow cytometry to analyze cell cycle progression and apoptosis markers. Results showed that treatment with the compound led to an increase in caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 µM .
Q & A
Q. What orthogonal techniques confirm molecular structure post-synthesis?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₇FN₃O₂ for the target compound) .
- X-ray crystallography : Resolves ambiguous regiochemistry from NMR data .
Notes on Evidence Utilization
- Synthesis protocols from patents and academic studies were prioritized for methodological rigor.
- Structural data from X-ray crystallography and NMR ensure accuracy in characterization guidance.
- Advanced questions integrate computational and experimental insights to address research-grade challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
